molecular formula C20H30O6 B13029303 (R)-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate

(R)-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate

Cat. No.: B13029303
M. Wt: 366.4 g/mol
InChI Key: BPVDAHWDTXTKMB-MRXNPFEDSA-N
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Description

®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate is a chemical compound with the molecular formula C20H30O6 and a molecular weight of 366.45 g/mol . This compound is known for its unique structure, which includes tert-butyl groups and a benzyloxy methoxy moiety attached to a succinate backbone. It is often used in organic synthesis and various chemical research applications.

Preparation Methods

The preparation of ®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate typically involves the esterification of succinic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The benzyloxy methoxy group is introduced through a series of protection and deprotection steps involving benzyl chloride and methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate undergoes various chemical reactions, including:

Scientific Research Applications

®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Comparison with Similar Compounds

Similar compounds to ®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate include:

These comparisons highlight the unique combination of functional groups in ®-DI-Tert-butyl 2-((benzyloxy)methoxy)succinate, which contributes to its distinct reactivity and applications in research.

Properties

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

ditert-butyl (2R)-2-(phenylmethoxymethoxy)butanedioate

InChI

InChI=1S/C20H30O6/c1-19(2,3)25-17(21)12-16(18(22)26-20(4,5)6)24-14-23-13-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3/t16-/m1/s1

InChI Key

BPVDAHWDTXTKMB-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1

Origin of Product

United States

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